molecular formula C22H21Cl2NO7 B12635187 C22H21Cl2NO7

C22H21Cl2NO7

Cat. No.: B12635187
M. Wt: 482.3 g/mol
InChI Key: HSAFQXYXPFDPKQ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C22H21Cl2NO7 Loratadine . It is a second-generation antihistamine used to treat allergies. Unlike first-generation antihistamines, Loratadine does not readily cross the blood-brain barrier, which minimizes its sedative effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine can be synthesized through a multi-step process. One common method involves the reaction of 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like toluene at a temperature of around 0-5°C .

Industrial Production Methods

In industrial settings, Loratadine is produced using similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Loratadine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Loratadine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the pharmacokinetics and metabolism of antihistamines.

    Biology: Employed in studies investigating the role of histamine in allergic reactions and immune responses.

    Medicine: Widely used in clinical trials to evaluate its efficacy and safety in treating various allergic conditions.

    Industry: Utilized in the formulation of over-the-counter allergy medications.

Mechanism of Action

Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors . This prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and redness. Loratadine does not significantly cross the blood-brain barrier, which minimizes central nervous system side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Loratadine is unique in its balance of efficacy and minimal sedative effects. Its ability to selectively target peripheral histamine H1 receptors while avoiding significant central nervous system penetration makes it a preferred choice for many patients .

Biological Activity

C22H21Cl2NO7 is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as prodigiosenes, which are characterized by their unique pyrrolylpyrromethene skeleton. The presence of chlorine atoms and a nitrogen-containing moiety contributes to its biological activity. The compound's structure can be represented as follows:

C22H21Cl2NO7\text{C}_{22}\text{H}_{21}\text{Cl}_2\text{N}\text{O}_7

The biological activity of this compound is attributed to several mechanisms:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis through multiple pathways, including DNA cleavage mediated by Cu(II) complexes .
  • Antimicrobial Activity : this compound demonstrates antimicrobial properties, particularly against Staphylococcus aureus strains. This activity is linked to its ability to disrupt bacterial cell membranes and inhibit vital cellular functions .
  • Topoisomerase Inhibition : The compound acts as a dual topoisomerase inhibitor, which is crucial for DNA replication and transcription. This mechanism further enhances its potential as an anticancer agent .

Biological Activity Data

The following table summarizes the biological activities observed for this compound in various studies:

Activity Effect Reference
CytotoxicityInduces apoptosis in cancer cells
AntimicrobialActive against Staphylococcus aureus
Topoisomerase InhibitionInhibits DNA replication
Cu(II) ComplexationEnhances cytotoxicity

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical and experimental settings:

  • Cancer Treatment : A study investigated the cytotoxic effects of this compound on various tumor cell lines. Results indicated a strong correlation between the concentration of the compound and cell viability, with significant apoptosis observed at higher concentrations .
  • Infection Control : Another case study focused on the antimicrobial properties of this compound against resistant bacterial strains. The compound demonstrated effective inhibition of bacterial growth, suggesting its potential use in treating infections caused by multidrug-resistant organisms .
  • Photodynamic Therapy (PDT) : Research has explored the use of this compound in photodynamic therapy, where it showed enhanced anticancer activity when activated by light. This method leverages the compound's ability to generate reactive oxygen species upon light exposure, leading to targeted cell death .

Research Findings

Recent findings emphasize the need for further exploration into the structure-activity relationship (SAR) of this compound:

  • The hydrophobic substituents significantly influence its biological activity, particularly in terms of cytotoxicity and antimicrobial effects .
  • Investigations into Cu(II) complexation reveal that these interactions are crucial for enhancing the compound's efficacy against cancer cells and pathogens .
  • Future studies should focus on optimizing the substitution patterns on the prodigiosene scaffold to improve selectivity and potency against specific targets.

Properties

Molecular Formula

C22H21Cl2NO7

Molecular Weight

482.3 g/mol

IUPAC Name

methyl 2-[8-[(1,3-benzodioxol-5-ylmethylamino)methyl]-6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride

InChI

InChI=1S/C22H20ClNO7.ClH/c1-11-13-6-16(23)20(26)15(21(13)31-22(27)14(11)7-19(25)28-2)9-24-8-12-3-4-17-18(5-12)30-10-29-17;/h3-6,24,26H,7-10H2,1-2H3;1H

InChI Key

HSAFQXYXPFDPKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CNCC3=CC4=C(C=C3)OCO4)CC(=O)OC.Cl

Origin of Product

United States

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